molecular formula C19H17BrF3N3O4 B5179415 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B5179415
M. Wt: 488.3 g/mol
InChI Key: PYYIHSOJWPHUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BNTX, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine acts as a competitive antagonist of the δ-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides, such as enkephalins and endorphins. This results in a decrease in the activity of the receptor, which can lead to a reduction in pain perception, mood, and addiction.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the analgesic effects of δ-opioid receptor agonists, such as enkephalins and endorphins. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. Additionally, 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its high selectivity for the δ-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its relatively low potency compared to other δ-opioid receptor antagonists. This can make it difficult to achieve complete blockade of the receptor in some experiments.

Future Directions

There are several future directions for research on 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more potent and selective δ-opioid receptor antagonists. These compounds could be used to further elucidate the role of the δ-opioid receptor in various physiological and pathological processes. Another area of interest is the development of drugs that target the δ-opioid receptor for the treatment of pain, mood disorders, and addiction. 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and other δ-opioid receptor antagonists could serve as starting points for the development of such drugs.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves several steps. The starting materials are 5-bromo-2-methoxybenzoic acid and 2-nitro-4-(trifluoromethyl)aniline. The first step involves the reaction of these two compounds to form 1-(5-bromo-2-methoxybenzoyl)-4-(2-nitrophenyl)piperazine. This intermediate is then reacted with trifluoroacetic acid to yield the final product, 1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

Scientific Research Applications

1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the δ-opioid receptor. This receptor is involved in the modulation of pain, mood, and addiction, making it a potential target for the development of new drugs for the treatment of these conditions.

properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3N3O4/c1-30-17-5-3-13(20)11-14(17)18(27)25-8-6-24(7-9-25)15-4-2-12(19(21,22)23)10-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYIHSOJWPHUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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